lucidenic acid F

Immunomodulation MAPK signaling Triterpenoid pharmacology

Lucidenic acid F is a selective p38 MAPK modulator, not interchangeable with ganoderic acids or lucidenic acid A (JNK-targeting). Choose this exact compound for p38 pathway interrogation in immunomodulation research or as a dominant Ganoderma lucidum marker for HPLC-MS/MS analysis. Labelled purity ≥98% HPLC. Contact vendors below for quotes.

Molecular Formula C27H36O6
Molecular Weight 456.6 g/mol
CAS No. 98665-18-0
Cat. No. B600554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelucidenic acid F
CAS98665-18-0
Molecular FormulaC27H36O6
Molecular Weight456.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-15,18H,7-13H2,1-6H3,(H,32,33)/t14-,15-,18+,25+,26-,27+/m1/s1
InChIKeyGLUXWRYPXYKXKV-FRFVZZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidenic Acid F Procurement Guide: Natural Lanostane Triterpenoid with Defined p38 MAPK Modulatory Activity


Lucidenic acid F (CAS: 98665-18-0) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum [1]. It is one of 22 identified lucidenic acids within the Ganoderma triterpene family, which also includes the more extensively studied ganoderic acids [2]. The compound is characterized by a C27H36O6 molecular formula (MW: 456.6 g/mol) and has been documented as a p38 mitogen-activated protein kinase (MAPK) modulator [3]. Lucidenic acid F occurs naturally as a dominant triterpene component in both the flesh and skin of G. lucidum sporocarps, alongside ganoderic acid D [4].

Why Lucidenic Acid F Cannot Be Interchanged with Generic Ganoderma Triterpenes


Despite belonging to the same lanostane triterpenoid superfamily, lucidenic acid F exhibits distinct molecular pharmacology that precludes substitution with other Ganoderma-derived triterpenes such as ganoderic acids or even closely related lucidenic acids (e.g., lucidenic acid A). The lucidenic acid subfamily remains significantly less characterized than ganoderic acids, with only 22 lucidenic acid types identified to date and research still in preliminary stages [1]. Critically, lucidenic acid F has been specifically identified as a p38 MAPK modulator, whereas its structural analog lucidenic acid A modulates JNK—demonstring divergent and non-overlapping target specificity even within the same subclass [2]. Furthermore, natural abundance varies substantially across G. lucidum tissues, with lucidenic acid F identified as a major compound in both flesh and skin, while the overall triterpene content differs by approximately three-fold between outer and inner sporocarp parts [3]. These differences underscore that sourcing decisions based solely on compound class without specificity to the exact molecular entity risk introducing unintended experimental variability and confounding biological readouts.

Lucidenic Acid F: Quantified Differential Evidence Against Closest Analogs


Lucidenic Acid F Exhibits p38-Specific MAPK Modulation Distinct from Lucidenic Acid A (JNK)

In a direct comparative study of purified lucidenic acids from G. lucidum, lucidenic acid F was identified as a modulator of p38 MAPK, whereas lucidenic acid A specifically modulated JNK MAPK [1]. The triterpenes-rich extract containing both compounds enhanced LPS-induced p38 phosphorylation while suppressing JNK phosphorylation in THP-1 monocytic cells [1]. Functional validation using selective inhibitors demonstrated that p38 inhibition suppressed TNFα production while JNK inhibition enhanced it, confirming that the two structurally related lucidenic acids exert opposing or orthogonal regulatory effects on the same immune pathway [1]. This establishes lucidenic acid F as a p38-selective tool compound within the lucidenic acid family.

Immunomodulation MAPK signaling Triterpenoid pharmacology

Lucidenic Acid F Identified as Major Triterpene Alongside Ganoderic Acid D in G. lucidum Sporocarps

HPLC-DAD-(ESI-)MS/MS analysis of G. lucidum sporocarps tentatively identified 62 compounds comprising primarily lanostane-type triterpenes [1]. Among these, 20 lucidenic acids and 16 ganoderic acids were detected [1]. Lucidenic acid F and ganoderic acid D were identified as the major compounds in both the flesh and skin of the sporocarp [1]. Notably, the total triterpene content of the outer sporocarp part (skin) exceeded that of the inner part (flesh) by approximately three-fold, although both tissues presented equivalent amounts of total polyphenols [1].

Natural product chemistry Triterpene profiling Ganoderma lucidum

Lucidenic Acid F Demonstrates Telomerase Inhibition via Competitive Binding to RNA Component

Lucidenic acid F has been shown to inhibit telomerase activity through competitive binding to the telomerase RNA component, an enzyme critical for cellular immortalization in cancer . This mechanism distinguishes lucidenic acid F from other Ganoderma triterpenes that primarily act through apoptosis induction or cell cycle arrest without documented telomerase-targeting activity . Notably, lucidenic acid F did not exhibit cytotoxicity against normal cells at doses used in vitro or in vivo in the same studies, suggesting a therapeutic window not universally observed across all Ganoderma triterpenoids .

Anti-cancer Telomerase inhibition Triterpenoid mechanism

Methyl Lucidenate F (Lucidenic Acid F Methyl Ester) Demonstrates Cytotoxic Activity Against Multiple Tumor Cell Lines

In a study isolating triterpenoids from dried G. lucidum fruiting bodies, methyl lucidenate F (the methyl ester derivative of lucidenic acid F) was identified alongside lucidenic acid N and ganoderic acid E [1]. This derivative demonstrated significant cytotoxic activity against HepG2 (human hepatocellular carcinoma), Hep G2,2,15 (HBV-transfected HepG2), and P-388 (murine leukemia) tumor cell lines [1]. The presence of methyl lucidenate F among the cytotoxic isolates establishes the lucidenic acid F scaffold as a pharmacologically relevant chemotype for anti-cancer triterpenoid development.

Cytotoxicity Anti-cancer Triterpenoid derivatives

Lucidenic Acid F: Evidence-Backed Research and Industrial Application Scenarios


p38 MAPK Pathway Research in Immunomodulation Studies

Lucidenic acid F is appropriate for investigators studying p38 MAPK-dependent immunomodulation. Based on direct comparative evidence identifying lucidenic acid F as a p38 modulator (while lucidenic acid A modulates JNK), this compound enables pathway-specific interrogation of p38-mediated TNFα regulation in monocytic cell models [1]. Researchers requiring a p38-selective tool compound from natural sources should prioritize lucidenic acid F over lucidenic acid A or undefined Ganoderma triterpene mixtures [1]. Experimental conditions validated in THP-1 monocytic cells with LPS stimulation provide a reproducible framework for assay design [1].

Natural Product Reference Standard for Ganoderma Triterpene Profiling

Lucidenic acid F is a suitable reference standard for analytical chemistry applications involving Ganoderma lucidum quality control or metabolomic profiling. Evidence from HPLC-DAD-(ESI-)MS/MS analysis confirms lucidenic acid F is a major triterpene component in both flesh and skin of G. lucidum sporocarps, alongside ganoderic acid D [2]. Analytical laboratories performing species authentication, extract standardization, or comparative phytochemical analysis of Ganoderma samples can utilize lucidenic acid F as a representative lanostane-type triterpene marker [2].

Telomerase-Targeting Anti-Cancer Mechanism Studies

Lucidenic acid F is suitable for cancer biology research focused on telomerase inhibition mechanisms. The compound has documented competitive binding to the telomerase RNA component and demonstrates activity in both cell culture and animal models without cytotoxicity to normal cells at tested doses . Investigators studying telomere maintenance pathways or screening for telomerase-targeting natural products may employ lucidenic acid F as a mechanistically distinct tool compound relative to Ganoderma triterpenes acting through apoptosis or cell cycle arrest mechanisms .

Medicinal Chemistry: Lucidenic Acid Scaffold Derivatization

Lucidenic acid F serves as a parent scaffold for medicinal chemistry programs exploring anti-cancer triterpenoid derivatives. The methyl ester derivative (methyl lucidenate F) has demonstrated significant cytotoxic activity against HepG2, Hep G2,2,15, and P-388 tumor cell lines [3]. Synthetic chemistry teams pursuing structure-activity relationship (SAR) studies of lanostane-type triterpenoids can utilize lucidenic acid F as a validated starting material, with documented C-24/C-25 side-chain modification routes to enhance pharmacological properties [3].

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